2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol
Overview
Description
2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propane-1,3-diol structure with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 4-Bromophenylacetone: Bromobenzene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to form 4-bromophenylacetone.
Reduction to 4-Bromophenylpropan-2-ol: The 4-bromophenylacetone is reduced using a reducing agent such as sodium borohydride to form 4-bromophenylpropan-2-ol.
Hydroxymethylation: Finally, the 4-bromophenylpropan-2-ol undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide for hydroxyl substitution and sodium azide for azide substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydroxide (NaOH), sodium azide (NaN3)
Major Products Formed
Oxidation: 2-(4-Bromophenyl)-2-(carboxymethyl)propane-1,3-diol
Reduction: 2-(4-Phenyl)-2-(hydroxymethyl)propane-1,3-diol
Substitution: 2-(4-Hydroxyphenyl)-2-(hydroxymethyl)propane-1,3-diol, 2-(4-Azidophenyl)-2-(hydroxymethyl)propane-1,3-diol
Scientific Research Applications
2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(hydroxymethyl)propane-1,3-diol
- 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol
- 2-(4-Methylphenyl)-2-(hydroxymethyl)propane-1,3-diol
Uniqueness
2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom enhances its ability to participate in substitution reactions and may also influence its binding interactions with biological targets.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFBRTJXVDPNFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(CO)CO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693274 | |
Record name | 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936494-74-5 | |
Record name | 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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